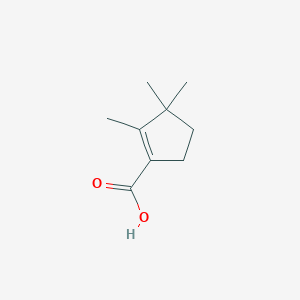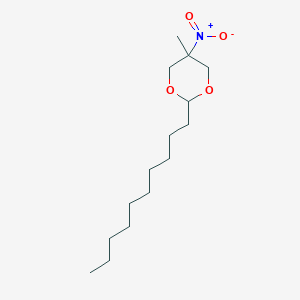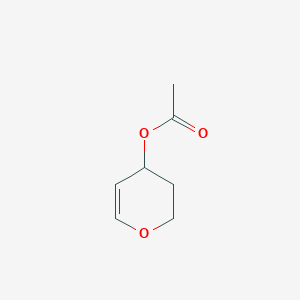
3,4-Dihydro-2h-pyran-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyran-4-yl acetate is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and this compound is a derivative of 3,4-Dihydro-2H-pyran. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyran-4-yl acetate can be synthesized through several methods. One common method involves the reaction of 3,4-Dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound can also be produced from tetrahydrofurfuryl alcohol through a dehydration and ring-expansion process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
Oxidation: Lactones, carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyran-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-pyran-4-yl acetate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a substrate or inhibitor, influencing enzyme activity and metabolic pathways. The presence of the pyran ring allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-4H-pyran: Another pyran derivative with similar chemical properties but different reactivity.
Tetrahydropyran: A fully saturated pyran derivative used in similar applications.
4H-Pyran: An unsaturated pyran derivative with distinct chemical behavior.
Uniqueness
3,4-Dihydro-2H-pyran-4-yl acetate is unique due to its specific reactivity and the presence of the acetate group, which allows for additional chemical modifications. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
5331-58-8 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyran-4-yl acetate |
InChI |
InChI=1S/C7H10O3/c1-6(8)10-7-2-4-9-5-3-7/h2,4,7H,3,5H2,1H3 |
Clé InChI |
OCSLMZFGGKPWPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCOC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



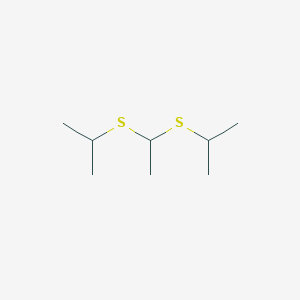
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
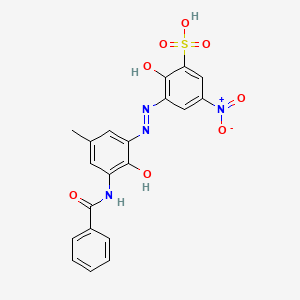
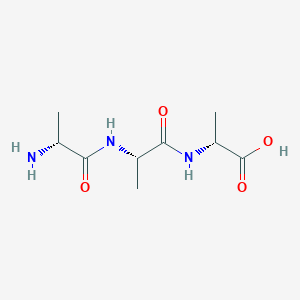
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
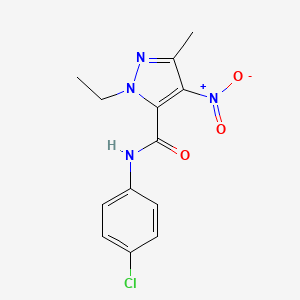
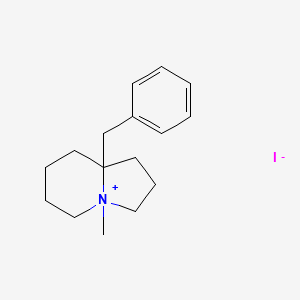

![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
